4-methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
4-Methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core structure comprising a benzene ring fused with a thiadiazine ring. The compound features:
- Methyl group at position 4 of the dihydrothiadiazine ring.
- 3-(Methylsulfanyl)phenyl substituent at position 2.
- Three oxygen atoms (trione groups) at positions 1, 1, and 3.
This structure is notable for its sulfonamide pharmacophore and sulfur-containing substituents, which are critical for modulating biological activity, particularly in neurological and metabolic pathways .
Properties
IUPAC Name |
4-methyl-2-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-16-13-8-3-4-9-14(13)22(19,20)17(15(16)18)11-6-5-7-12(10-11)21-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFJAFREVJETED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione generally involves the following steps:
Formation of the benzothiadiazine ring: : A common method involves the cyclization of appropriate thioamides and anhydrides. This reaction is typically conducted in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions.
Introduction of the methylsulfanyl group: : The phenyl ring can be functionalized with a methylsulfanyl group using thiol reagents and an alkylating agent like methyl iodide.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch reactors: for precise control over reaction conditions.
Continuous flow reactors: to optimize large-scale synthesis efficiency.
Purification steps: such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions where the methylsulfanyl group is converted to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : Reduction reactions may involve the use of reducing agents like lithium aluminum hydride to target specific functional groups within the molecule.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at positions on the phenyl ring and the benzothiadiazine core.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halides, thiols, alkylating agents.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted benzothiadiazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: : The unique structure of this compound can make it a useful ligand in catalytic reactions, facilitating various organic transformations.
Biology and Medicine
Drug Development: : Due to its potential biological activity, it can be a lead compound in the synthesis of pharmaceuticals targeting specific diseases.
Enzyme Inhibition: : It may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways and disease mechanisms.
Industry
Material Science: : It can be used as a building block for designing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methylsulfanyl and benzothiadiazine moieties can interact with active sites of enzymes, potentially inhibiting their function. These interactions can influence pathways involved in disease processes or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related benzothiadiazine derivatives:
Key Differences in Pharmacological Activity
- AMPA Receptor Modulation : Cyclothiazide and diazoxide are potent AMPA receptor desensitization inhibitors, with cyclothiazide showing 18-fold enhancement of glutamate currents compared to diazoxide’s 2.5-fold effect . The target compound lacks direct evidence of AMPA activity but shares structural motifs (e.g., sulfur groups) that may influence similar targets.
- Diuretic vs. Neurological Effects : Hydrochlorothiazide’s sulfonamide group confers diuretic activity via renal ion transport inhibition, whereas the target compound’s 3-(methylsulfanyl)phenyl group may prioritize CNS or metabolic interactions .
- Structural Impact on Potency : Modifications such as trione vs. dioxide oxidation states (e.g., K261-2248 vs. hydrochlorothiazide) alter electronic properties and binding affinities. For example, cyclothiazide’s bicyclic substituent enhances potency over simpler analogs like IDRA 21 .
Structure-Activity Relationships (SAR)
- Substituent Effects: The 3-(methylsulfanyl)phenyl group in the target compound may enhance lipophilicity and membrane permeability compared to cyclothiazide’s bicyclic substituent. Trione vs.
- Sulfur Position : Sulfur atoms in the thiadiazine ring and sulfonamide/pharmacophore groups are critical for hydrogen bonding and redox activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
